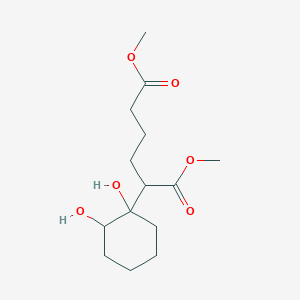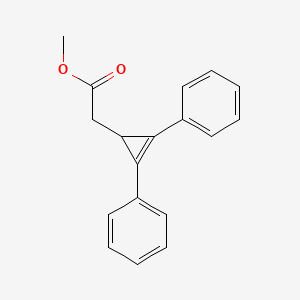
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring structure with a double bond. This particular compound is notable for its two phenyl groups attached to the cyclopropene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate typically involves the cyclopropenation of suitable precursors. One common method is the reaction of diphenylacetylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through the formation of a cyclopropene intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclopropane derivatives.
Substitution: Results in various substituted cyclopropene or ester derivatives.
科学的研究の応用
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl groups and the cyclopropene ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A related compound with a ketone group instead of an ester.
2,3-Diphenylcyclopropane: The fully saturated analog of the cyclopropene compound.
Methyl 2,3-diphenylcyclopropane-1-carboxylate: A similar ester with a cyclopropane ring.
Uniqueness
Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is unique due to its cyclopropene ring, which imparts strain and reactivity to the molecule
特性
CAS番号 |
63106-77-4 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
methyl 2-(2,3-diphenylcycloprop-2-en-1-yl)acetate |
InChI |
InChI=1S/C18H16O2/c1-20-16(19)12-15-17(13-8-4-2-5-9-13)18(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChIキー |
FXSNCPLOQRUXEL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
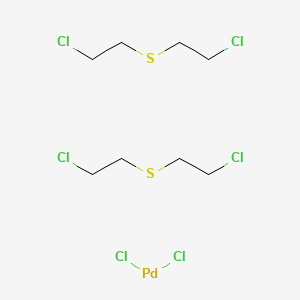
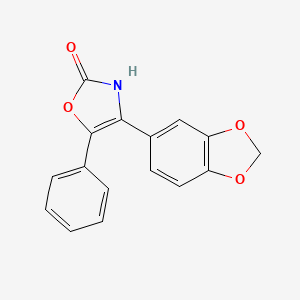
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
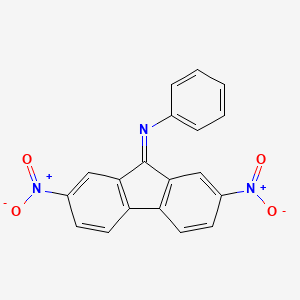

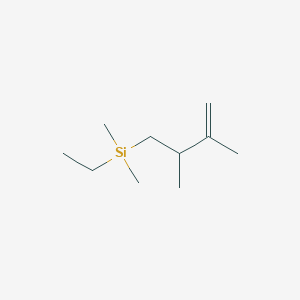
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
